molecular formula C14H29N3O2 B3295369 tert-Butyl 4-((2-(dimethylamino)ethyl)amino)piperidine-1-carboxylate CAS No. 887588-43-4

tert-Butyl 4-((2-(dimethylamino)ethyl)amino)piperidine-1-carboxylate

Cat. No. B3295369
CAS RN: 887588-43-4
M. Wt: 271.40
InChI Key: UGCKCQWVNFAHKT-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((2-(dimethylamino)ethyl)amino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 887588-43-4 . It has a linear formula of C14H29N3O2 . The compound is stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H29N3O2/c1-14(2,3)19-13(18)17-9-6-12(7-10-17)15-8-11-16(4)5/h12,15H,6-11H2,1-5H3 . This indicates that the compound contains a tert-butyl group, a piperidine ring, and a dimethylaminoethylamino group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds are often used in the development of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.4 . It is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .

Scientific Research Applications

Catalytic Applications

The use of tert-Butyl 4-((2-(dimethylamino)ethyl)amino)piperidine-1-carboxylate derivatives in catalysis is highlighted by research into polymethacrylates containing amino-pyridyl derivatives. These materials have been shown to act as effective catalysts in acylation chemistry, demonstrating self-activation through neighboring group effects. This application underscores the compound's utility in facilitating chemical transformations, enhancing reaction efficiencies, and its potential in designing new catalytic systems (Mennenga et al., 2015).

Synthesis of Biologically Active Compounds

This compound has been utilized as an intermediate in the synthesis of biologically active compounds. For instance, its derivatives have been instrumental in the development of molecules such as omisertinib (AZD9291), showcasing its role in the pharmaceutical industry for creating therapeutics. The efficient synthesis methods developed for these intermediates demonstrate the compound's versatility and importance in drug discovery and development processes (Zhao et al., 2017).

Molecular Structure Studies

The investigation into the molecular structures of this compound derivatives provides insights into their chemical properties and potential applications. For example, research on the crystal and molecular structure of related piperazine-carboxylates offers valuable information on bond lengths, angles, and overall geometry, which are crucial for understanding reactivity and designing further chemical modifications (Mamat et al., 2012).

Novel Synthesis Routes

Innovative synthesis routes utilizing this compound have been developed to create complex molecules efficiently. These methods highlight the compound's role in simplifying synthetic pathways, reducing the number of required steps, and improving overall yields for various pharmacologically relevant molecules. This aspect is crucial for accelerating the development of new drugs and understanding chemical synthesis mechanisms (Vaid et al., 2013).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and

properties

IUPAC Name

tert-butyl 4-[2-(dimethylamino)ethylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)17-9-6-12(7-10-17)15-8-11-16(4)5/h12,15H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCKCQWVNFAHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656254
Record name tert-Butyl 4-{[2-(dimethylamino)ethyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887588-43-4
Record name tert-Butyl 4-{[2-(dimethylamino)ethyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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